4-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine
説明
特性
IUPAC Name |
2,4-dimethyl-6-[1-(1-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O3S/c1-12(2)21-10-17(18-11-21)26(23,24)22-7-5-15(6-8-22)25-16-9-13(3)19-14(4)20-16/h9-12,15H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQBZZMWQQUJNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)S(=O)(=O)C3=CN(C=N3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 4-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound can be broken down into key functional groups that contribute to its biological activity:
- Pyrimidine core : Known for its role in nucleic acid synthesis and as a scaffold in drug design.
- Imidazole sulfonamide : This moiety is often associated with enzyme inhibition and antimicrobial activity.
- Piperidine : A common structure in pharmacology, contributing to the overall bioactivity through receptor interactions.
The biological activity of this compound primarily stems from its ability to interact with various biological targets. Potential mechanisms include:
- Enzyme inhibition : The sulfonamide group is known to inhibit carbonic anhydrases and other enzymes, potentially leading to therapeutic effects in conditions such as hypertension and glaucoma.
- Receptor modulation : The imidazole ring can interact with various receptors, including histamine and serotonin receptors, influencing neurotransmission and cardiovascular functions.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that pyrimidine derivatives can inhibit bacterial growth by targeting specific metabolic pathways. The compound's structural features suggest it may possess similar activity.
Anticancer Properties
The imidazole and pyrimidine components are often linked to anticancer activity. Compounds derived from these structures have been shown to inhibit cancer cell proliferation in various studies. For example, imidazole-based compounds have been reported to modulate kinase activity involved in cancer cell signaling pathways.
In Vitro Studies
A study conducted by Chopra et al. (2015) evaluated the antiplasmodial activity of ferrocene-pyrimidine conjugates against Plasmodium falciparum, revealing that modifications in the pyrimidine structure could enhance biological efficacy . While this specific compound was not tested, the findings highlight the potential for similar derivatives.
In Vivo Studies
Research on related sulfonamide compounds has demonstrated anti-inflammatory effects in animal models. For instance, a study showed that sulfonamide derivatives could reduce inflammation markers in rodent models of arthritis, suggesting potential therapeutic applications for inflammatory diseases .
Data Tables
類似化合物との比較
Structural Analogues from Piperidine-Sulfonyl Derivatives
Compounds sharing the piperidine-sulfonyl motif (e.g., 1-(4-fluorophenyl)sulfonylpiperidin-4-yl derivatives ) from Molecules (2014) provide key insights:
- Compound 14d (1-Ethyl-3-(4-((1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)phenyl)urea) : Replaces the imidazole-isopropyl group with a 4-fluorophenyl ring. Lower yield (55.2%) compared to other derivatives, possibly due to steric hindrance during synthesis.
- Compound 8c (4-Chloro-N-(1-(4-(3-ethylthioureido)benzyl)piperidin-4-yl)-2-methoxybenzamide) :
- Features a chloro-methoxybenzamide group instead of pyrimidine.
- Higher yield (65.2%) suggests favorable reaction kinetics for benzamide derivatives.
Heterocyclic Derivatives from Patent Literature
The European Patent Application (2023) highlights 4H-pyrazino[1,2-a]pyrimidin-4-one and 4H-pyrido[1,2-a]pyrimidin-4-one derivatives with piperidinyl modifications :
- Contrasts with the target compound’s isopropyl-imidazole group, which may reduce basicity.
- 7-(1-(2-Hydroxyethyl)piperidin-4-yl) Derivatives :
- Hydroxyethyl substituents improve aqueous solubility, a feature absent in the target compound’s hydrophobic 2,6-dimethylpyrimidine core.
Table 2: Pharmacokinetic and Structural Features
準備方法
One-Pot Sulfonylation-Coupling Strategy
A streamlined approach combines sulfonylation and coupling in a single pot. The piperidine intermediate is generated in situ from 4-hydroxypiperidine and directly sulfonylated before reaction with 4-chloropyrimidine. This method reduces purification steps but requires precise stoichiometric control.
Enzymatic Resolution for Chiral Piperidine Derivatives
For enantiomerically pure variants, lipase-mediated resolution of racemic piperidine-4-ol precursors has been reported. This method achieves >99% enantiomeric excess but adds complexity to the synthesis.
Analytical Characterization
Critical analytical data for the target compound include:
- 1H NMR (CDCl3): δ 1.45 (d, J=6.8 Hz, 6H, isopropyl CH3), 2.40 (s, 6H, pyrimidine CH3), 3.20–3.50 (m, 4H, piperidine H), 4.70 (m, 1H, piperidine OCH), 7.15 (s, 1H, imidazole H).
- LC-MS : m/z 462.2 [M+H]+.
Challenges and Mitigation Strategies
- Low Yield in Sulfonylation : Impurities in sulfonyl chloride reagents can reduce yields. Recrystallization from hexane/ethyl acetate improves purity.
- Epimerization at Piperidine C4 : Mild reaction conditions (≤40°C) prevent racemization during coupling.
Industrial-Scale Considerations
Large-scale synthesis employs continuous flow reactors for the sulfonylation step, enhancing heat transfer and reducing reaction times. Cost-effective alternatives to EDCI/HOBt (e.g., T3P®) are under investigation for coupling steps.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
